5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile
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Overview
Description
5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile is a chemical compound with the molecular formula C14H14N4. It is a derivative of pyrazolo[1,5-a]pyrazine, a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as a core protein allosteric modulator (CpAM) in the inhibition of hepatitis B virus (HBV) replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for separation and purification .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral agent, particularly against HBV.
Industry: Used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by acting as a core protein allosteric modulator (CpAM). It binds to the core protein of HBV, inducing conformational changes that inhibit the virus’s ability to replicate. This mechanism involves interactions with specific molecular targets and pathways within the virus .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents.
Benzyl-substituted pyrazines: These compounds have similar benzyl groups but different core structures.
Uniqueness
5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile is unique due to its specific combination of the pyrazolo[1,5-a]pyrazine core and the benzyl and carbonitrile substituents. This unique structure contributes to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-8-14-11-17(9-12-4-2-1-3-5-12)10-13-6-7-16-18(13)14/h1-7,14H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHMVYBMAAMABE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC=N2)CN1CC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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